
1-(4-Iodobutyl)-4-bromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodobutyl)-4-bromobenzene is an organic compound characterized by the presence of both iodine and bromine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobutyl)-4-bromobenzene typically involves the halogenation of a butylbenzene derivative. One common method is the bromination of 1-butylbenzene to form 1-(4-bromobutyl)benzene, followed by iodination to introduce the iodine atom at the desired position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Iodobutyl)-4-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine and bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes or alkenes.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, often under mild conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, acids, alkanes, or alkenes.
Applications De Recherche Scientifique
1-(4-Iodobutyl)-4-bromobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Iodobutyl)-4-bromobenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms allows the compound to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Iodobutyl)-4-chlorobenzene
- 1-(4-Iodobutyl)-4-fluorobenzene
- 1-(4-Iodobutyl)-4-methylbenzene
Comparison: 1-(4-Iodobutyl)-4-bromobenzene is unique due to the presence of both iodine and bromine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
1-bromo-4-(4-iodobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrI/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODILDPJHTNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCI)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,4R)-4-Isopropylamino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol](/img/structure/B8096405.png)
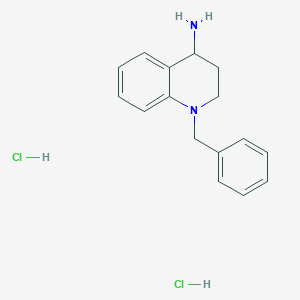
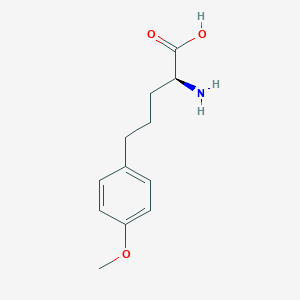
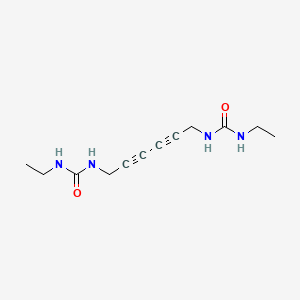


![Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate](/img/structure/B8096449.png)
![1-[(1R)-3,3-difluorocyclohexyl]methanamine](/img/structure/B8096457.png)
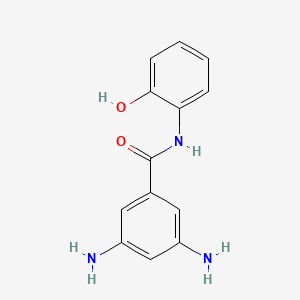
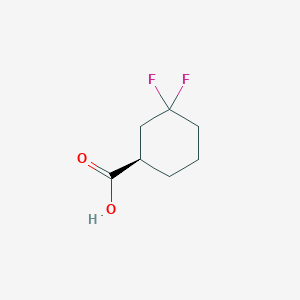
![1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine](/img/structure/B8096481.png)
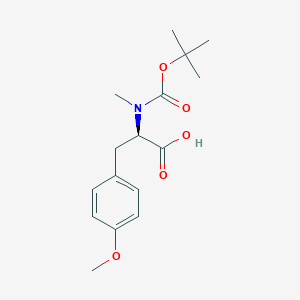
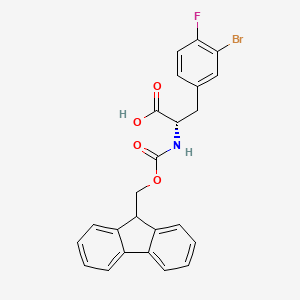
![4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8096524.png)
